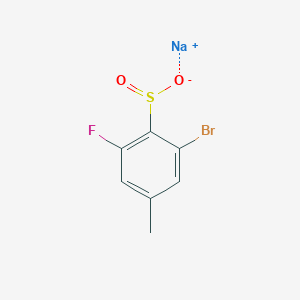

Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

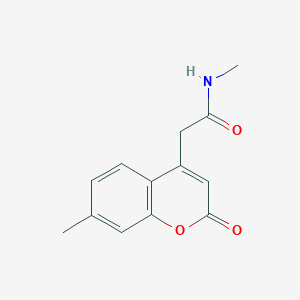

Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate is a chemical compound with the CAS Number: 2416229-99-5. It has a molecular weight of 275.07 . The IUPAC name for this compound is sodium 2-bromo-6-fluoro-4-methylbenzenesulfinate .

Synthesis Analysis

Sodium sulfinates, such as this compound, are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They can act as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions . Significant advancements have been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrFO2S.Na/c1-4-2-5 (8)7 (12 (10)11)6 (9)3-4;/h2-3H,1H3, (H,10,11);/q;+1/p-1 .Chemical Reactions Analysis

Sodium sulfinates can participate in various chemical reactions. They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on the reaction conditions . They can also be used in the synthesis of many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .科学的研究の応用

Organic Synthesis and Material Science

Brominated and fluorinated compounds are pivotal in organic synthesis, serving as intermediates for constructing complex molecules. Sodium bromate, for instance, has been demonstrated as a powerful brominating agent for aromatic compounds containing deactivating substituents. This process optimizes laboratory-scale bromination reactions, leading to high yields and specificity, particularly for disubstituted benzenes (Groweiss, 2000) (Groweiss, 2000). The study illustrates the potential utility of Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate in similar synthetic applications, given its related chemical structure.

Environmental Studies

The degradation of organic pollutants is a significant area of environmental research. Studies on the degradation of bromophenols, for instance, have revealed that heterogeneous catalysts like carbon nanotube (CNT) can accelerate the process, potentially leading to the formation of less harmful by-products (Sun et al., 2019) (Sun et al., 2019). Such findings highlight the relevance of investigating this compound in environmental remediation efforts, particularly in the degradation of complex pollutants.

Fluorosurfactants and Membrane Construction

The synthesis and application of fluorinated surfactants in constructing nanostructured membranes for proton conduction have been explored. A study by Wadekar et al. (2010) discusses the synthesis of polymerizable fluorinated surfactant for creating stable, nanostructured proton-conducting membranes (Wadekar et al., 2010). This research underscores the importance of fluorinated compounds in material science, suggesting potential applications for this compound in developing advanced materials with unique electrical or surface properties.

Safety and Hazards

特性

IUPAC Name |

sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S.Na/c1-4-2-5(8)7(12(10)11)6(9)3-4;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQSFFRLHDBOEQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)S(=O)[O-])F.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2554642.png)

![2-[(3,4-Dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2554646.png)

![1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2554649.png)

![Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2554654.png)

![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)

![N1-(2-ethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2554664.png)